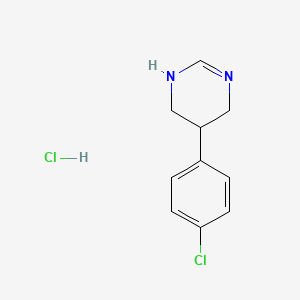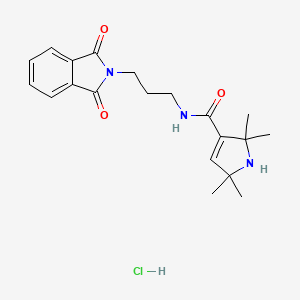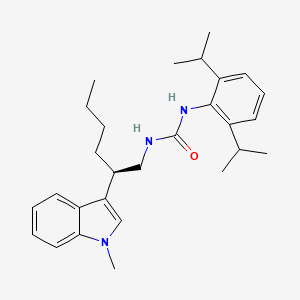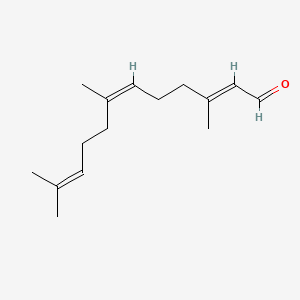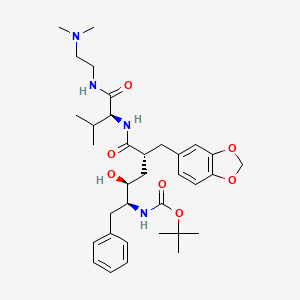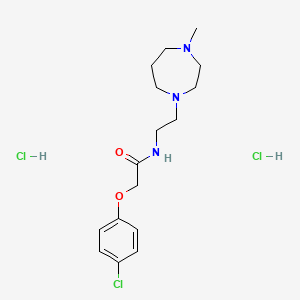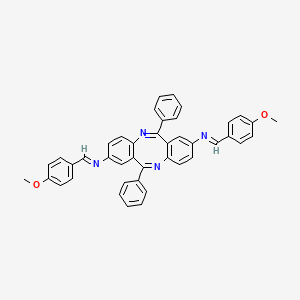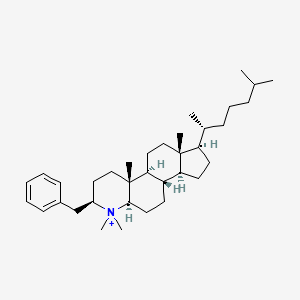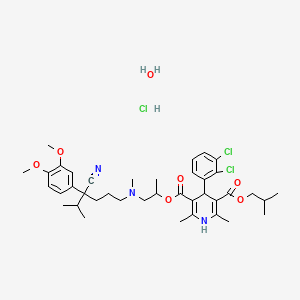
Epigallocatechin gallate 4-palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epigallocatechin gallate 4-palmitate is a derivative of epigallocatechin gallate, a polyphenolic compound found abundantly in green tea. This compound is synthesized by esterifying epigallocatechin gallate with palmitic acid, resulting in a molecule that combines the beneficial properties of both components. Epigallocatechin gallate is known for its antioxidant, anti-inflammatory, and anticancer properties, while palmitic acid enhances the compound’s lipid solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of epigallocatechin gallate 4-palmitate involves the esterification of epigallocatechin gallate with palmitoyl chloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like acetone at a temperature of 40°C. The optimized molar ratio of epigallocatechin gallate to palmitoyl chloride to sodium acetate is 1:2:2, resulting in a high yield of 90.6% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: Epigallocatechin gallate 4-palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the epigallocatechin gallate moiety can be oxidized, leading to the formation of quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester linkage.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
科学的研究の応用
Epigallocatechin gallate 4-palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification reactions and the stability of ester linkages.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: this compound is investigated for its potential anticancer properties, particularly in breast cancer.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its enhanced stability and bioavailability.
作用機序
The mechanism of action of epigallocatechin gallate 4-palmitate involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, trapping hydroxyl radicals and superoxide anions, thus terminating the free radical chain reaction.
Anti-inflammatory Activity: It modulates various signaling pathways, including the NF-κB and PI3K/AKT pathways, to reduce inflammation.
Anticancer Activity: this compound inhibits cellular proliferation and induces apoptosis in cancer cells by targeting pathways such as the PI3K/Akt/mTOR pathway.
類似化合物との比較
Epigallocatechin gallate 4-palmitate is compared with other similar compounds such as:
特性
CAS番号 |
355120-39-7 |
|---|---|
分子式 |
C38H48O12 |
分子量 |
696.8 g/mol |
IUPAC名 |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 4-hexadecanoyloxy-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(45)50-37-30(43)18-24(19-31(37)44)38(47)49-33-22-26-27(40)20-25(39)21-32(26)48-36(33)23-16-28(41)35(46)29(42)17-23/h16-21,33,36,39-44,46H,2-15,22H2,1H3/t33-,36-/m1/s1 |
InChIキー |
ODVRBCGMSJIMIV-YYFXGUOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


